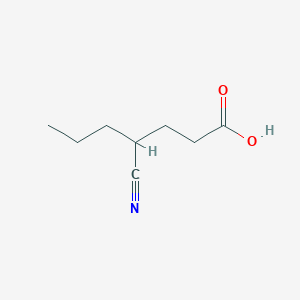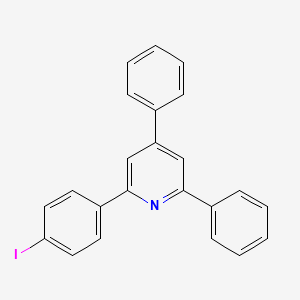
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with an iodophenyl group at the 2-position and diphenyl groups at the 4 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki cross-coupling reaction, where a boronic acid derivative reacts with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles in the presence of suitable reagents and conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under conditions like reflux in a polar solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce quinones.
科学的研究の応用
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- has several applications in scientific research:
作用機序
The mechanism of action of Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- involves its interaction with various molecular targets. The pyridine ring can participate in π-π stacking interactions, while the phenyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, or other biomolecules . The iodine atom can also participate in halogen bonding, further modulating the compound’s activity .
類似化合物との比較
Similar Compounds
- Pyridine, 2-(4-bromophenyl)-4,6-diphenyl-
- Pyridine, 2-(4-chlorophenyl)-4,6-diphenyl-
- Pyridine, 2-(4-fluorophenyl)-4,6-diphenyl-
Uniqueness
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction properties compared to its bromine, chlorine, or fluorine analogs. The larger size and polarizability of iodine can enhance halogen bonding interactions and influence the compound’s overall chemical behavior .
特性
CAS番号 |
91232-31-4 |
|---|---|
分子式 |
C23H16IN |
分子量 |
433.3 g/mol |
IUPAC名 |
2-(4-iodophenyl)-4,6-diphenylpyridine |
InChI |
InChI=1S/C23H16IN/c24-21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(25-23)18-9-5-2-6-10-18/h1-16H |
InChIキー |
IAWNGPHNZZREJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)I)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


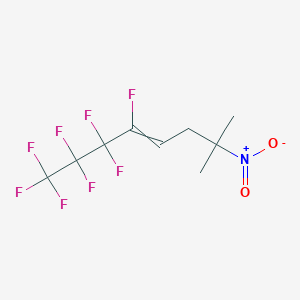
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)

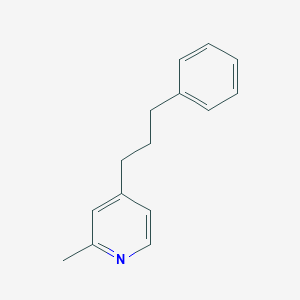
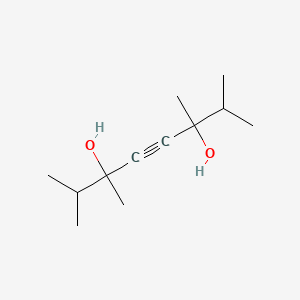
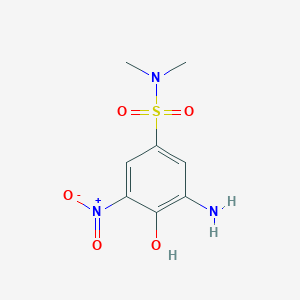
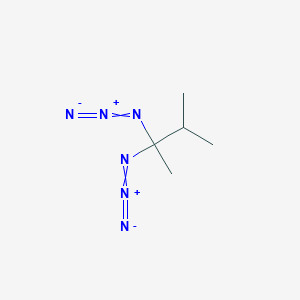
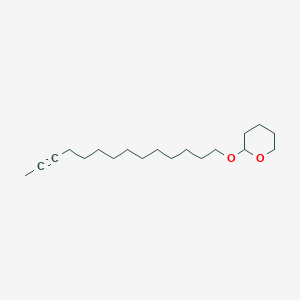


![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
